molecular formula C40H46N4O12S2 B1681932 Tariquidar dimesylate CAS No. 625375-84-0

Tariquidar dimesylate

カタログ番号 B1681932
CAS番号: 625375-84-0
分子量: 838.9 g/mol
InChIキー: FBCFBFPCZHHRMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tariquidar dimesylate, also known as XR9576, is a P-glycoprotein (P-gp) inhibitor that is being researched as an adjuvant against multidrug resistance in cancer . It non-competitively binds to the p-glycoprotein transporter, thereby inhibiting transmembrane transport of anticancer drugs .

科学的研究の応用

1. P-glycoprotein Inhibition and Drug Delivery to the Brain Tariquidar is a potent inhibitor of P-glycoprotein (P-gp), a protein that actively transports various compounds out of cells. This characteristic of tariquidar has been explored in the context of enhancing the delivery of drugs across the blood-brain barrier. For example, a study by Wagner et al. (2009) showed that tariquidar administration in humans significantly increased the penetration of a P-gp substrate, (R)-11C-verapamil, across the blood-brain barrier, suggesting its potential to enhance central nervous system drug delivery (Wagner et al., 2009).

2. Interaction with Other Transport Proteins Tariquidar's interaction with other transport proteins has been studied, revealing its complex role as both an inhibitor and substrate. Kannan et al. (2011) found that tariquidar, initially developed as a specific inhibitor of ABCB1 (P-gp), also acts as a substrate of breast cancer resistance protein (BCRP, ABCG2) and inhibits it at higher concentrations. This highlights the concentration-dependent specificity of tariquidar (Kannan et al., 2011).

3. Role in Overcoming Chemotherapy Resistance Studies have investigated tariquidar's potential in overcoming chemotherapy resistance. For instance, Pusztai et al. (2005) examined tariquidar's ability to enhance the efficacy of chemotherapy in patients with chemotherapy-resistant breast cancer, demonstrating its role in potential cancer treatment strategies (Pusztai et al., 2005).

4. Understanding Structure-Activity Relationships Research into the structure-activity relationships (SAR) of tariquidar and its analogs provides insights into designing effective multidrug resistance (MDR) modulators. Pajeva and Wiese (2009) summarized the SAR studies of tariquidar-like compounds, contributing to the development of new inhibitors for MDR transporters in resistant cancer cells (Pajeva & Wiese, 2009).

5. Exploration of Mechanism of Action Understanding tariquidar's mechanism of action is essential for its application in scientific research. Loo and Clarke (2015) explored how tariquidar interacts with P-gp, suggesting that it binds to a site within the transmembrane segments, influencing the drug-binding pocket and stabilizing the first transmembrane domain. This research aids in comprehending how tariquidar effectively inhibits P-gp (Loo & Clarke, 2015).

6. Potential in Overcoming Bacterial Multidrug Resistance Tariquidar's efficacy in overcoming bacterial multidrug resistance has been examined, suggesting its potential use in infectious diseases. Leitner et al. (2011) investigated tariquidar's inhibitory effect against bacterial efflux pumps, demonstrating its ability to enhance the efficacy of antibiotics like ciprofloxacin in resistant bacterial strains (Leitner et al., 2011).

7. PET Imaging Studies Tariquidar has been used in positron emission tomography (PET) imaging studies to assess P-gp function at the blood-brain barrier. Bauer et al. (2012) conducted a PET microdosing study with tariquidar to assess its brain distribution in healthy volunteers, providing valuable data for understanding P-gp function in vivo (Bauer et al., 2012).

特性

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6.2CH4O3S/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCFBFPCZHHRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46N4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tariquidar dimesylate

CAS RN

625375-84-0
Record name Tariquidar dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625375840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARIQUIDAR DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2JL9545E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tariquidar dimesylate
Reactant of Route 2
Reactant of Route 2
Tariquidar dimesylate
Reactant of Route 3
Reactant of Route 3
Tariquidar dimesylate
Reactant of Route 4
Reactant of Route 4
Tariquidar dimesylate
Reactant of Route 5
Reactant of Route 5
Tariquidar dimesylate
Reactant of Route 6
Reactant of Route 6
Tariquidar dimesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。